
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C20H14O4S . This compound is known for its unique structure, which includes a thioxanthene core substituted with a methoxyphenyl group and a dioxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide typically involves the reaction of thioxanthone with 4-methoxyphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioxanthene core is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or sulfoxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Thioxanthone: A parent compound with similar structural features but lacking the methoxyphenyl and dioxide groups.
Fluorene: A structurally related compound with a similar core but different functional groups.
Uniqueness: The presence of the methoxyphenyl and dioxide groups in 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide imparts unique chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
890045-49-5 |
|---|---|
Formule moléculaire |
C20H14O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O4S/c1-24-15-9-6-13(7-10-15)14-8-11-17-19(12-14)25(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
Clé InChI |
PDXDRFTVZSTCJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


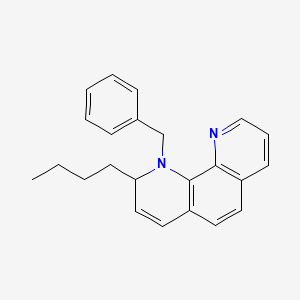
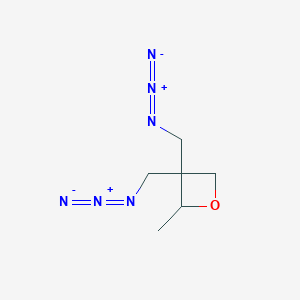
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)


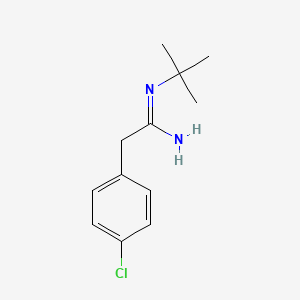
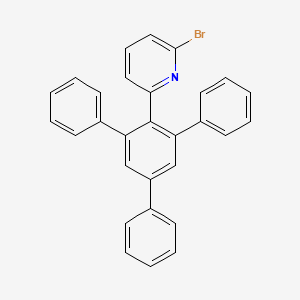

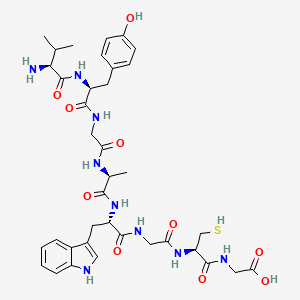
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
